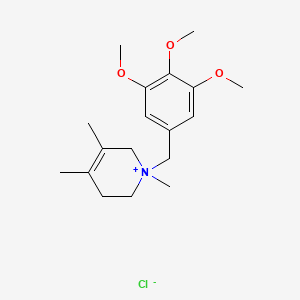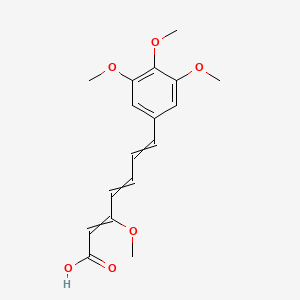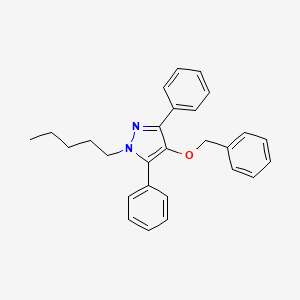
Dihexyl(methyl)(4-methylphenoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl(methyl)(4-methylphenoxy)silane is an organosilicon compound with the molecular formula C20H36OSi. This compound is characterized by the presence of a silicon atom bonded to two hexyl groups, one methyl group, and a 4-methylphenoxy group. Organosilicon compounds like this compound are known for their versatility and are widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dihexyl(methyl)(4-methylphenoxy)silane typically involves the reaction of hexylmagnesium bromide with methyl(4-methylphenoxy)chlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dihexyl(methyl)(4-methylphenoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the phenoxy group.
Aplicaciones Científicas De Investigación
Dihexyl(methyl)(4-methylphenoxy)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used to modify surfaces for biological assays.
Industry: this compound is used in the production of silicone-based materials, which are widely used in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Dihexyl(methyl)(4-methylphenoxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The phenoxy group also contributes to the compound’s reactivity by providing a site for nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: Contains two phenyl groups instead of hexyl groups.
Trimethylsilane: Contains three methyl groups instead of hexyl and phenoxy groups.
Hexylsilane: Contains only hexyl groups without the phenoxy group.
Uniqueness
Dihexyl(methyl)(4-methylphenoxy)silane is unique due to the combination of hexyl, methyl, and phenoxy groups attached to the silicon atom. This unique structure imparts specific chemical properties that make it suitable for various applications, particularly in the synthesis of complex organosilicon compounds and surface modification processes.
Propiedades
Número CAS |
59280-44-3 |
|---|---|
Fórmula molecular |
C20H36OSi |
Peso molecular |
320.6 g/mol |
Nombre IUPAC |
dihexyl-methyl-(4-methylphenoxy)silane |
InChI |
InChI=1S/C20H36OSi/c1-5-7-9-11-17-22(4,18-12-10-8-6-2)21-20-15-13-19(3)14-16-20/h13-16H,5-12,17-18H2,1-4H3 |
Clave InChI |
RWNMIHMTYQAHGP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](C)(CCCCCC)OC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)



![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
